Cas no 2171450-16-9 (2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid)

2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid
- 2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid
- 2171450-16-9
- EN300-1505607
-
- インチ: 1S/C26H30N2O5/c1-16(25(31)28-23-13-7-2-8-17(23)14-24(29)30)27-26(32)33-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22-23H,2,7-8,13-15H2,1H3,(H,27,32)(H,28,31)(H,29,30)/t16-,17?,23?/m1/s1
- InChIKey: MQJDDHLIRCAURL-LNCJBJJNSA-N
- SMILES: OC(CC1CCCCC1NC([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 450.21547206g/mol
- 同位素质量: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 33
- 回転可能化学結合数: 8
- 複雑さ: 691
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 105Ų
2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1505607-1.0g |
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid |
2171450-16-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1505607-100mg |
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid |
2171450-16-9 | 100mg |
$867.0 | 2023-09-27 | ||
Enamine | EN300-1505607-250mg |
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid |
2171450-16-9 | 250mg |
$906.0 | 2023-09-27 | ||
Enamine | EN300-1505607-2500mg |
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid |
2171450-16-9 | 2500mg |
$1931.0 | 2023-09-27 | ||
Enamine | EN300-1505607-500mg |
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid |
2171450-16-9 | 500mg |
$946.0 | 2023-09-27 | ||
Enamine | EN300-1505607-50mg |
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid |
2171450-16-9 | 50mg |
$827.0 | 2023-09-27 | ||
Enamine | EN300-1505607-5000mg |
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid |
2171450-16-9 | 5000mg |
$2858.0 | 2023-09-27 | ||
Enamine | EN300-1505607-1000mg |
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid |
2171450-16-9 | 1000mg |
$986.0 | 2023-09-27 | ||
Enamine | EN300-1505607-10000mg |
2-{2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexyl}acetic acid |
2171450-16-9 | 10000mg |
$4236.0 | 2023-09-27 |
2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acidに関する追加情報
Introduction to 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid and Its Significance in Modern Chemical Biology
The compound with the CAS number 2171450-16-9, specifically named as 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid, represents a fascinating intersection of advanced organic chemistry and biomedical research. This molecule, characterized by its complex structural framework, has garnered attention in the scientific community due to its potential applications in drug discovery and therapeutic development. The presence of a fluoren-9-yl moiety and an amino group embedded within a cyclohexyl backbone suggests a multifaceted role in molecular interactions, making it a subject of intense study.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules that incorporate heterocyclic structures, such as the fluoren system, to enhance binding affinity and metabolic stability. The CAS number 2171450-16-9 compound exemplifies this trend by integrating a fluoren-9-ylmethoxycarbonyl substituent, which is known for its ability to improve pharmacokinetic properties. This modification not only contributes to the molecule's solubility but also influences its interaction with biological targets, making it a promising candidate for further exploration.
The structural motif of 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid is particularly noteworthy due to its chiral center at the (2R) position. Chirality plays a pivotal role in the efficacy and selectivity of many therapeutic agents, and the precise stereochemistry of this compound could be critical for its biological activity. The cyclohexyl group further contributes to its steric environment, potentially influencing how it binds to proteins or other biomolecules.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like CAS number 2171450-16-9 with unprecedented accuracy. Molecular docking studies have shown that this compound exhibits potential binding interactions with various enzymes and receptors, suggesting its utility in modulating biological pathways. For instance, preliminary data indicate that it may interact with targets involved in inflammation and neurodegeneration, areas where novel therapeutic approaches are desperately needed.
The fluoren-9-ylmethoxycarbonyl group is particularly interesting from a synthetic chemistry perspective. This moiety not only enhances the molecule's stability but also provides a handle for further derivatization, allowing chemists to tailor its properties for specific applications. The incorporation of such functional groups is a testament to the growing sophistication of synthetic methodologies in drug development, where precision and versatility are paramount.
From a biomedical standpoint, the potential of CAS number 2171450-16-9 lies in its ability to modulate key biological processes. The amide linkage and the acetic acid moiety contribute to its amphiphilic nature, enabling it to interact with both hydrophobic and hydrophilic regions of biological targets. This dual interaction capability is crucial for designing molecules that can effectively penetrate cellular membranes while maintaining stability in biological fluids.
In conclusion, 2-{2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexyl}acetic acid, identified by its unique CAS number 2171450-16-9, represents a significant advancement in the field of chemical biology. Its complex structure, featuring a fluoren system and chiral center, positions it as a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound, it holds promise for contributing to innovative therapeutic strategies across multiple disease domains.
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